Cyano(4-ethylphenyl)methyl acetate
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Overview
Description
Cyano(4-ethylphenyl)methyl acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) attached to a 4-ethylphenyl group, which is further connected to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(4-ethylphenyl)methyl acetate can be achieved through several methods. One common approach involves the reaction of 4-ethylphenylacetonitrile with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Cyano(4-ethylphenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: 4-ethylbenzoic acid derivatives.
Reduction: 4-ethylphenylmethylamine derivatives.
Substitution: Various substituted cyanoacetates depending on the nucleophile used.
Scientific Research Applications
Cyano(4-ethylphenyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyano(4-ethylphenyl)methyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, can undergo nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetates: Compounds like ethyl cyanoacetate and methyl cyanoacetate share similar structural features and reactivity.
Phenylacetonitriles: Compounds such as 4-methylphenylacetonitrile and 4-chlorophenylacetonitrile have similar aromatic structures with different substituents.
Uniqueness
Cyano(4-ethylphenyl)methyl acetate is unique due to the presence of both the cyano and acetate functional groups, which provide a combination of reactivity and versatility in synthetic applications. The 4-ethylphenyl group also imparts specific steric and electronic properties that can influence the compound’s behavior in chemical reactions.
Properties
CAS No. |
606494-63-7 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[cyano-(4-ethylphenyl)methyl] acetate |
InChI |
InChI=1S/C12H13NO2/c1-3-10-4-6-11(7-5-10)12(8-13)15-9(2)14/h4-7,12H,3H2,1-2H3 |
InChI Key |
PUZJWXDRGIJECK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)OC(=O)C |
Origin of Product |
United States |
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